3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a phenylmethoxyphenyl group and a phenylpyrazolidinyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the oxadiazole ring or the phenyl groups, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- 3-(4-Phenylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Uniqueness
The unique structural features of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, such as the phenylmethoxyphenyl group, may impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-3-7-17(8-4-1)16-29-20-13-11-19(12-14-20)23-26-24(30-28-23)21-15-25-27-22(21)18-9-5-2-6-10-18/h1-14,21-22,25,27H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZGSYYCRFVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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